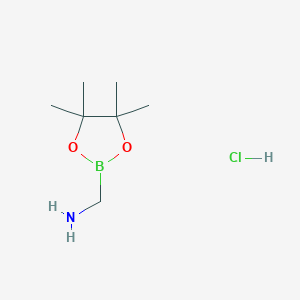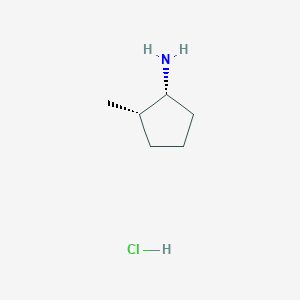
(S)-2-Amino-2-(pyridin-4-yl)ethanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-2-(pyridin-4-yl)ethanol dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2O. It is known for its applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of an amino group and a pyridinyl group, making it a versatile molecule for different chemical reactions and applications .
Mécanisme D'action
Target of Action
It’s known that amino acid derivatives can influence the secretion of anabolic hormones , suggesting potential interactions with hormone receptors or enzymes involved in hormone synthesis and regulation.
Mode of Action
As an amino acid derivative, it may interact with its targets through typical protein-protein interactions, potentially altering the function of the target proteins .
Biochemical Pathways
Given its potential influence on anabolic hormones , it may impact pathways related to protein synthesis, muscle growth, and metabolic regulation.
Result of Action
Its potential influence on anabolic hormones suggests it may have effects on muscle growth and metabolic regulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(pyridin-4-yl)ethanol dihydrochloride typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method includes the reduction of pyridine-4-carboxaldehyde followed by amination and subsequent hydrochloride salt formation .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-2-(pyridin-4-yl)ethanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridinyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce alkylated pyridine derivatives .
Applications De Recherche Scientifique
(S)-2-Amino-2-(pyridin-4-yl)ethanol dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in the study of enzyme interactions and protein modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminopyridine: Known for its use in the treatment of multiple sclerosis.
4-(1-Hydroxyethyl)pyridine: Used in organic synthesis and as a chemical intermediate.
4-(Pyridin-4-yl)ethanamine: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
(S)-2-Amino-2-(pyridin-4-yl)ethanol dihydrochloride is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and biological interactions. Its versatility makes it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
2250242-33-0 |
|---|---|
Formule moléculaire |
C7H11ClN2O |
Poids moléculaire |
174.63 g/mol |
Nom IUPAC |
(2S)-2-amino-2-pyridin-4-ylethanol;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c8-7(5-10)6-1-3-9-4-2-6;/h1-4,7,10H,5,8H2;1H/t7-;/m1./s1 |
Clé InChI |
WHPNRTQALOTCDL-OGFXRTJISA-N |
SMILES |
C1=CN=CC=C1C(CO)N.Cl.Cl |
SMILES isomérique |
C1=CN=CC=C1[C@@H](CO)N.Cl |
SMILES canonique |
C1=CN=CC=C1C(CO)N.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-Cyclohexylmethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B3117586.png)









![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-amine))](/img/structure/B3117651.png)

